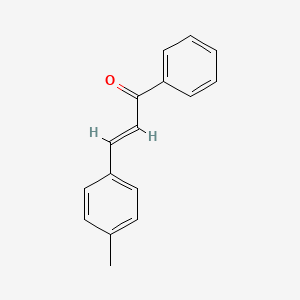

4-Methylchalcone

Übersicht

Beschreibung

4-Methylchalcone is an aromatic ketone that forms the central core of many important biological compounds known as chalcones. Chalcones belong to the flavonoid family and are characterized by the presence of an α,β-unsaturated carbonyl system. This compound is known for its various biological activities, including anti-inflammatory, antioxidant, antibacterial, and antitumor properties .

Vorbereitungsmethoden

4-Methylchalcone can be synthesized through several methods, with the most common being the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . Another method involves microbial transformations, where specific strains of bacteria such as Gordonia sp. and Rhodococcus sp. are used as biocatalysts to transform chalcones into dihydrochalcones .

Analyse Chemischer Reaktionen

4-Methylchalcone undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its corresponding epoxide or other oxidized derivatives.

Reduction: Hydrogenation of the α,β-unsaturated bond in this compound leads to the formation of dihydrochalcones.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions. The major products formed from these reactions include dihydrochalcones, epoxides, and substituted chalcones .

Wissenschaftliche Forschungsanwendungen

4-Methylchalcone has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methylchalcone involves its interaction with various molecular targets and pathways. It has been shown to modulate several signaling molecules and cascades related to disease modification. For example, it can inhibit enzymes such as aldose reductase and α-glucosidase, which are involved in the regulation of blood sugar levels . Additionally, this compound can induce apoptosis in cancer cells by activating specific pathways that lead to cell death .

Vergleich Mit ähnlichen Verbindungen

4-Methylchalcone is similar to other chalcones, such as 4-Hydroxychalcone and 4-Methoxychalcone. it is unique due to the presence of a methyl group on the aromatic ring, which can influence its biological activity and chemical reactivity. Similar compounds include:

4-Hydroxychalcone: Known for its antioxidant properties.

4-Methoxychalcone: Exhibits significant anti-inflammatory activity.

Dihydrochalcones: Formed by the reduction of chalcones and known for their sweetening properties

Biologische Aktivität

4-Methylchalcone, a derivative of chalcone, has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its chemical formula and a structure that includes a methyl group at the para position of the chalcone backbone. This modification can influence its interaction with biological targets and its overall activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating the antimicrobial effects of various chalcone derivatives, this compound showed notable inhibition against several bacterial and fungal strains:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 17 |

| Candida albicans | 14 |

| Aspergillus niger | 12 |

These results indicate that this compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A study reported its efficacy against human colon cancer cells (HT-29), with an IC50 value indicating significant antiproliferative effects:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HT-29 | 5.5 |

| Control (Doxorubicin) | HT-29 | 1.2 |

The results suggest that while this compound is less potent than traditional chemotherapeutics like doxorubicin, it still possesses considerable anticancer activity .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis.

- Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways associated with cell survival and death .

Biotransformation Studies

Recent studies have explored the biotransformation of this compound using microbial systems. For instance, strains such as Gordonia sp. and Rhodococcus sp. have been shown to effectively convert this compound into more bioactive derivatives, enhancing its pharmacological profile:

| Biotransformation Product | Yield (%) |

|---|---|

| Dihydrochalcone derivative | 54.1 |

| Alcohol derivative | 42.3 |

These transformations not only increase the yield but also potentially enhance the biological activity of the resulting compounds .

Case Studies

- Antimicrobial Efficacy Against Multi-Drug Resistant Strains : A case study highlighted the effectiveness of this compound against multi-drug resistant Staphylococcus aureus, suggesting its potential role in treating resistant infections.

- Synergistic Effects with Other Compounds : Another investigation found that combining this compound with conventional antibiotics resulted in enhanced antimicrobial activity, indicating possible applications in combination therapies .

Eigenschaften

IUPAC Name |

(E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-13-7-9-14(10-8-13)11-12-16(17)15-5-3-2-4-6-15/h2-12H,1H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLFHCPVTULKIV-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4224-87-7, 22252-14-8 | |

| Record name | 2-Propen-1-one, 3-(4-methylphenyl)-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylchalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022252148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylchalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V69F7BQ45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.